

# 5-Ethynylpyrimidine: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: **5-Ethynylpyrimidine**

Cat. No.: **B139185**

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CAS Number: 153286-94-3[\[1\]](#) Molecular Formula: C<sub>6</sub>H<sub>4</sub>N<sub>2</sub>[\[1\]](#)

This technical guide provides an in-depth overview of **5-Ethynylpyrimidine**, a key building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and drug development professionals, offering a summary of its chemical properties, detailed experimental protocols for its synthesis, and its applications in bioorthogonal chemistry.

## Core Chemical Data

**5-Ethynylpyrimidine** is a pyrimidine derivative featuring an ethynyl group at the 5-position. This functional group makes it a versatile precursor for the synthesis of more complex molecules, particularly through carbon-carbon bond-forming reactions.

Property	Value	Source
CAS Number	153286-94-3	<a href="#">[1]</a>
Molecular Formula	C <sub>6</sub> H <sub>4</sub> N <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	104.11 g/mol	
IUPAC Name	5-ethynylpyrimidine	<a href="#">[1]</a>
SMILES	C#CC1=CN=CN=C1	<a href="#">[1]</a>
InChI	InChI=1S/C6H4N2/c1-2-6-3-7-5-8-4-6/h1,3-5H	<a href="#">[1]</a>

## Synthesis of 5-Ethynylpyrimidine via Sonogashira Coupling

The most common and efficient method for the synthesis of **5-Ethynylpyrimidine** is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a 5-halopyrimidine (typically 5-bromopyrimidine or 5-iodopyrimidine) with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

## Experimental Protocol: Sonogashira Coupling of 5-Bromopyrimidine with Trimethylsilylacetylene

This two-step protocol involves the initial coupling of 5-bromopyrimidine with trimethylsilylacetylene (TMSA), followed by the deprotection of the silyl group to yield **5-ethynylpyrimidine**.

### Materials:

- 5-Bromopyrimidine
- Trimethylsilylacetylene (TMSA)
- Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub>)
- Copper(I) iodide (CuI)

- Triethylamine (TEA)
- Tetrahydrofuran (THF), anhydrous
- Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Ethyl acetate and hexanes for chromatography

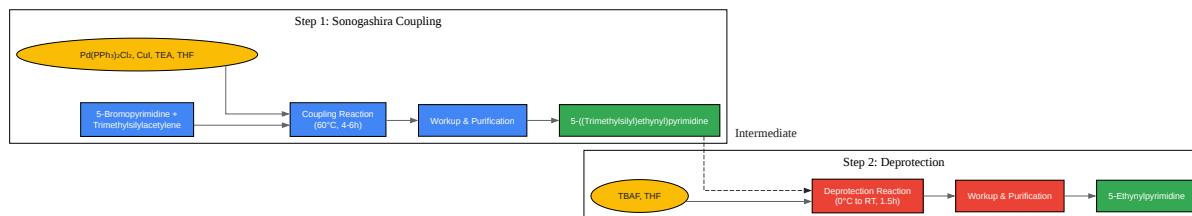
**Procedure:****Step 1: Synthesis of 5-((Trimethylsilyl)ethynyl)pyrimidine**

- To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromopyrimidine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
- Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (TEA) (2.0 eq).
- To this stirred suspension, add trimethylsilylacetylene (1.2 eq) dropwise.
- Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
- Concentrate the filtrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-((trimethylsilyl)ethynyl)pyrimidine.

#### Step 2: Deprotection to **5-Ethynylpyrimidine**

- Dissolve the 5-((trimethylsilyl)ethynyl)pyrimidine (1.0 eq) in THF.
- Cool the solution to 0°C in an ice bath.
- Add tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 1.1 eq) dropwise.
- Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 1 hour, monitoring by TLC.
- Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
- Extract the product with diethyl ether (3 x volumes).
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield pure **5-ethynylpyrimidine**.



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### Synthesis of **5-Ethynylpyrimidine** Workflow

## Application in Bioorthogonal Chemistry: Click Reaction

**5-Ethynylpyrimidine** is a valuable reagent in bioorthogonal chemistry, specifically in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". The terminal alkyne of **5-ethynylpyrimidine** can react with an azide-modified biomolecule to form a stable triazole linkage. This reaction is highly specific and can be performed in complex biological media, making it suitable for labeling and detecting biomolecules.

## Experimental Protocol: Labeling of an Azide-Modified Peptide

This protocol provides a general procedure for the labeling of a peptide containing an azide functionality with **5-ethynylpyrimidine**.

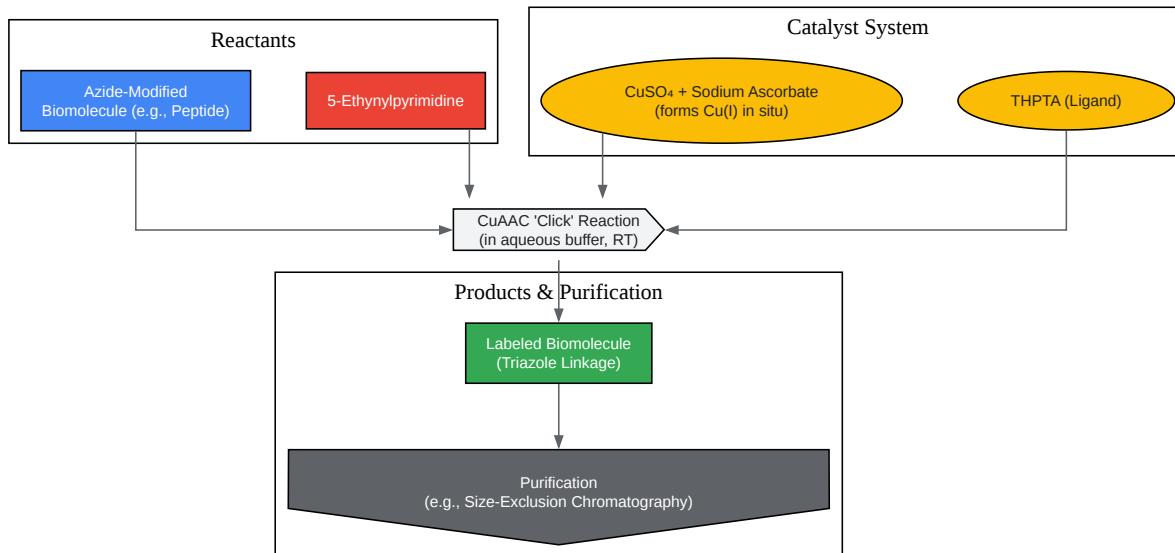
### Materials:

- Azide-modified peptide

- **5-Ethynylpyrimidine**
- Copper(II) sulfate (CuSO<sub>4</sub>)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Phosphate-buffered saline (PBS), pH 7.4
- Dimethyl sulfoxide (DMSO)
- Size-exclusion chromatography columns

Procedure:

- Prepare a stock solution of the azide-modified peptide in PBS.
- Prepare a stock solution of **5-ethynylpyrimidine** in DMSO.
- Prepare a fresh stock solution of sodium ascorbate in PBS.
- Prepare a catalyst premix by combining CuSO<sub>4</sub> and THPTA in PBS.
- In a microcentrifuge tube, combine the azide-modified peptide solution, the **5-ethynylpyrimidine** stock solution, and the catalyst premix.
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
- Gently mix and allow the reaction to proceed at room temperature for 1-4 hours.
- Purify the labeled peptide from excess reagents using size-exclusion chromatography.
- Analyze the purified product by mass spectrometry to confirm successful labeling.



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### Bioorthogonal Labeling Workflow

## Conclusion

**5-Ethynylpyrimidine** is a foundational building block for chemical biology and drug discovery. Its synthesis via the robust Sonogashira coupling is well-established, and its utility in bioorthogonal "click" chemistry provides a powerful tool for the specific labeling and study of biomolecules. The protocols and information provided in this guide offer a starting point for researchers to utilize **5-ethynylpyrimidine** in their synthetic and biological investigations.

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## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
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